N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core, introduction of the difluoro groups, and subsequent coupling with the phenoxy and pyridin-3-ylmethyl groups. Common synthetic methods include:
Cyclization Reactions: The benzothiazole core can be synthesized through intramolecular cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature.
Substitution Reactions: Introduction of the difluoro groups can be achieved through electrophilic substitution reactions using fluorinating agents.
Coupling Reactions: The final coupling steps involve the use of palladium-catalyzed cross-coupling reactions to attach the phenoxy and pyridin-3-ylmethyl groups to the benzothiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: Another benzothiazole derivative with similar structural features.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar benzamide structure but different substituents.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its difluoro and phenoxy groups enhance its stability and bioactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F2N3O2S/c27-19-13-22(28)24-23(14-19)34-26(30-24)31(16-17-5-4-12-29-15-17)25(32)18-8-10-21(11-9-18)33-20-6-2-1-3-7-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLJTOAPBFLUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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